molecular formula C9H8BrNO2 B037861 (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene CAS No. 116272-75-4

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene

Cat. No.: B037861
CAS No.: 116272-75-4
M. Wt: 242.07 g/mol
InChI Key: YIYKNVSMWCPXES-FNORWQNLSA-N
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Description

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzene, where a bromine atom and a nitroprop-1-enyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene typically involves the reaction of 1-bromo-3-nitrobenzene with propionaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield of the product. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-bromo-3-(2-nitroprop-1-enyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its ability to modify the chemical environment and interact with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene is unique due to the presence of both a bromine atom and a nitroprop-1-enyl group on the benzene ring.

Biological Activity

(E)-1-bromo-3-(2-nitroprop-1-enyl)benzene, also known as 1-bromo-3-(2-nitro-1-propen-1-yl)benzene, is a compound with significant biological activity attributed to its nitro and bromo functional groups. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8BrNO2
  • Molar Mass : 242.07 g/mol
  • Density : 1.520 g/cm³ (predicted)
  • Boiling Point : 140-142 °C (at 1.5 Torr)
  • CAS Number : 15804-72-5

The compound is characterized by a bromo substituent and a nitroalkene moiety, which are known to influence its biological interactions significantly.

Mechanisms of Biological Activity

  • Antineoplastic Activity : Nitro compounds, including this compound, have been studied for their potential in cancer treatment. The nitro group can undergo reduction to form reactive intermediates that may induce apoptosis in cancer cells. Studies have shown that nitroalkenes can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival .
  • Antibacterial Effects : The presence of the nitro group enhances the compound's ability to interact with bacterial enzymes, leading to increased antibacterial activity. For instance, similar nitro compounds have shown effectiveness against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported in the low micromolar range .
  • CYP Enzyme Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19. This inhibition can affect drug metabolism and the pharmacokinetics of co-administered medications .

Case Study: Synthesis and Characterization

A study conducted on the synthesis of this compound involved the condensation of 4-bromobenzaldehyde with nitroethane in the presence of butylamine. The resulting compound was characterized using X-ray crystallography, revealing a dihedral angle between the benzene ring and the double bond plane of 7.31° .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
AntineoplasticInduces apoptosis
AntibacterialMIC against S. aureus (20 μM), P. aeruginosa (30 μM)
CYP Enzyme InhibitionCYP1A2, CYP2C19

Safety and Toxicology

While nitro compounds exhibit significant biological activity, they also pose potential toxicity risks due to the reduction of the nitro group in vivo, which can lead to reactive metabolites that are harmful to human health. Therefore, careful consideration is necessary when developing therapeutic applications involving this compound.

Properties

IUPAC Name

1-bromo-3-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYKNVSMWCPXES-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC=C1)Br)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 3-bromo-benzaldehyde (2.5 g, 13.5 mmol), ammonium acetate (1.09 g, 14.2 mmol), and nitroethane (250 mL) was heated to reflux overnight. Solvent removed under vacuum then residue partitioned between ethyl acetate and saturated sodium chloride. Concentrated organic purified on silica and isolated as a yellow oil. 1H NMR (CDCl3) s (3H, 2.44 ppm), m (2H, 7.35 ppm), m (2H, 7.55 ppm) s (1H, 8.00 ppm).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
250 mL
Type
reactant
Reaction Step One

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